2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, attached to an isoindole-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of a diazepane derivative with an isoindole-dione precursor. One common method involves the nucleophilic substitution reaction where the diazepane ring is introduced to the isoindole-dione structure under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the diazepane or isoindole-dione rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications .
Scientific Research Applications
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with specific binding sites, while the isoindole-dione structure can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Butyryl-1,4-diazepan-1-yl)-6,7-dimethoxy-4-quinazolinamine: Similar diazepane ring structure but different functional groups.
1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride: Contains a diazepane ring with a thienylmethyl substituent.
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate: Features a diazepane ring with a fluorobenzyl group.
Uniqueness
What sets 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of the diazepane ring and the isoindole-dione structure.
Biological Activity
The compound 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known by its PubChem CID 43348819, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N3O2, and it features a unique structure that combines a diazepan moiety with an isoindole dione system. The synthesis of this compound involves multiple steps that can affect its biological activity.
Pharmacological Activities
Research into the pharmacological effects of this compound has indicated several areas of activity:
1. Neuropharmacological Effects
Studies have shown that derivatives similar to this compound exhibit various neuropharmacological effects. For instance, compounds with structural similarities have demonstrated anxiolytic and anticonvulsant properties. In particular, certain derivatives have been tested for their ability to reduce anxiety in animal models, showing significant effects compared to standard anxiolytics like diazepam .
2. Antimicrobial Activity
Compounds in the same class have also been evaluated for their antimicrobial properties. Quinoxaline derivatives, which share structural characteristics with isoindole derivatives, have shown promising results against various bacterial strains . Although direct studies on the isoindole derivative may be limited, its structural relatives suggest potential effectiveness against pathogens.
3. Anticancer Potential
The isoindole scaffold has been associated with anticancer activity in several studies. Compounds containing similar frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be fully elucidated but warrants further investigation.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound. Below are summarized findings from selected research:
Properties
IUPAC Name |
2-[2-(1,4-diazepan-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)11-10-17-8-3-6-16-7-9-17/h1-2,4-5,16H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUWUJSBZRSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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